molecular formula C16H21NO4 B133629 Obscurolide A4 CAS No. 144398-02-7

Obscurolide A4

Cat. No. B133629
M. Wt: 291.34 g/mol
InChI Key: HYRHDNDBYPEHPQ-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obscurolide A4 is a natural product that belongs to the obscurin family of polyketides. It was first isolated from the marine sponge, Siliquariaspongia japonica, and has since been studied for its potential therapeutic applications. Obscurolide A4 has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism Of Action

The mechanism of action of obscurolide A4 is not fully understood. However, it has been found to inhibit the activity of the enzyme, phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. Obscurolide A4 has also been found to induce apoptosis in cancer cells by activating caspase-3.

Biochemical And Physiological Effects

Obscurolide A4 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2. Obscurolide A4 has also been found to induce apoptosis in cancer cells by activating caspase-3. Additionally, obscurolide A4 has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

The advantages of using obscurolide A4 in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-microbial effects. However, the limitations of using obscurolide A4 include its complex synthesis process and low yield. Additionally, the mechanism of action of obscurolide A4 is not fully understood, making it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of obscurolide A4. One potential direction is the development of new synthesis methods that can improve the yield of the compound. Another direction is the study of the mechanism of action of obscurolide A4, which could lead to the development of new therapeutic applications. Additionally, the anti-microbial properties of obscurolide A4 could be further explored for the development of new antibiotics.

Synthesis Methods

The synthesis of obscurolide A4 is a complex process that involves multiple steps. The initial step involves the extraction of the compound from the marine sponge, which is followed by purification and isolation. Chemical synthesis of obscurolide A4 has also been attempted, but the yield is low, and the process is challenging.

Scientific Research Applications

Obscurolide A4 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Obscurolide A4 has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Additionally, obscurolide A4 has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

144398-02-7

Product Name

Obscurolide A4

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

5-[(E)-3-hydroxybut-1-enyl]-4-[4-(methoxymethyl)anilino]oxolan-2-one

InChI

InChI=1S/C16H21NO4/c1-11(18)3-8-15-14(9-16(19)21-15)17-13-6-4-12(5-7-13)10-20-2/h3-8,11,14-15,17-18H,9-10H2,1-2H3/b8-3+

InChI Key

HYRHDNDBYPEHPQ-FPYGCLRLSA-N

Isomeric SMILES

CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)COC)O

SMILES

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)COC)O

Canonical SMILES

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)COC)O

synonyms

obscurolide A4

Origin of Product

United States

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